Cas no 1977-15-7 (2-Hydroxy Desipramine)

2-Hydroxy Desipramine 化学的及び物理的性質
名前と識別子
-
- 5H-Dibenz[b,f]azepin-2-ol,10,11-dihydro-5-[3-(methylamino)propyl]-
- 2-Hydroxy Desipramine
- 11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol
- 10,11-Dihydro-5-(3-(methylamino)propyl)-5H-dibenz(b,f)azepin-2-ol
- 2-hydroxy-desipramine
- 2-Hydroxydesmethylimipramine
- 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol
- 5H-Dibenz(b,f)azepin-2-ol,10,11-dihydro-5-(3-(methylamino)propyl)
- GP 36329
- 2-Hydroxydemethylimipramine
- 11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-8-ol
- 10,11-Dihydro-5-[3-(methylamino)propyl]-5H-dibenz[b,f]azepin-2-ol
- NVJBOLMRGMDGLD-UHFFFAOYSA-N
- J-012773
- Hydroxydesmethylimipramine,2-
- NS00015674
- 2-Hydroxydesipramine
- FT-0651050
- CHEBI:125680
- BRD-K96834847-001-01-7
- SCHEMBL2738847
- DTXSID20173467
- Q27216291
- 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol #
- BRN 5587391
- VO1Y07E90C
- 1977-15-7
- 5-(3-(methylamino)propyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol
- BCP20915
- UNII-VO1Y07E90C
- 2-Hydroxy-desipramine;2-Hydroxydesipramine
- 5H-Dibenz(b,f)azepin-2-ol, 10,11-dihydro-5-(3-(methylamino)propyl)-
-
- インチ: InChI=1S/C18H22N2O/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3
- InChIKey: NVJBOLMRGMDGLD-UHFFFAOYSA-N
- SMILES: CNCCCN1C2=CC=CC=C2CCC2C=C(C=CC1=2)O
計算された属性
- 精确分子量: 282.17300
- 同位素质量: 282.173
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 322
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.5
- トポロジー分子極性表面積: 35.5A^2
じっけんとくせい
- 密度みつど: 1.117
- ゆうかいてん: 146-148°C
- Boiling Point: 477.9°Cat760mmHg
- フラッシュポイント: 242.8°C
- Refractive Index: 1.596
- Solubility: Dichloromethane (Very Slightly, Heated), Methanol (Slightly, Heated)
- PSA: 35.50000
- LogP: 3.69430
- じょうきあつ: 0.0±1.2 mmHg at 25°C
2-Hydroxy Desipramine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:-20°C Freezer
2-Hydroxy Desipramine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Hydroxy Desipramine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H936500-2mg |
2-Hydroxy Desipramine |
1977-15-7 | 2mg |
$ 431.00 | 2023-04-17 | ||
TRC | H936500-1mg |
2-Hydroxy Desipramine |
1977-15-7 | 1mg |
$ 234.00 | 2023-09-07 | ||
TRC | H936500-10mg |
2-Hydroxy Desipramine |
1977-15-7 | 10mg |
$ 1774.00 | 2023-09-07 | ||
A2B Chem LLC | AE84498-1mg |
2-Hydroxy Desipramine |
1977-15-7 | 1mg |
$1175.00 | 2024-04-20 | ||
A2B Chem LLC | AE84498-5mg |
2-Hydroxy Desipramine |
1977-15-7 | 5mg |
$2800.00 | 2024-04-20 | ||
1PlusChem | 1P00AEGI-1mg |
2-Hydroxy Desipramine |
1977-15-7 | 1mg |
$303.00 | 2025-02-25 | ||
1PlusChem | 1P00AEGI-10mg |
2-Hydroxy Desipramine |
1977-15-7 | 10mg |
$1532.00 | 2025-02-25 | ||
1PlusChem | 1P00AEGI-5mg |
2-Hydroxy Desipramine |
1977-15-7 | 5mg |
$908.00 | 2025-02-25 | ||
TRC | H936500-5mg |
2-Hydroxy Desipramine |
1977-15-7 | 5mg |
$ 1051.00 | 2023-09-07 |
2-Hydroxy Desipramine 関連文献
-
1. Group-theoretical framework for characterizing the ring flipping of spiro[5.5]undecane derivatives. Pseudo-point groups and subsymmetry-itemized enumerationShinsaku Fujita J. Chem. Soc. Faraday Trans. 1998 94 3197
-
2. Metal complexes of sulphur–nitrogen chelating agents. Part 10. The chemistry of palladium(II) complexes with some monoanionic tridentate ligands of the type SNNRita Roy,Santosh Kumar Mondal,Kamalaksha Nag J. Chem. Soc. Dalton Trans. 1983 1935
-
3. Photochemistry of the matrix-isolated α,β-unsaturated aldehydes acrolein, methacrolein and crotonaldehyde at 4.2 KDuncan E. Johnstone,John R. Sodeau J. Chem. Soc. Faraday Trans. 1992 88 409
-
4. Pseudo-point groups and subsymmetry-itemized enumeration for characterizing the symmetries of tetrahydropyran and 1,3-dioxane derivativesShinsaku Fujita J. Chem. Soc. Faraday Trans. 1998 94 2515
2-Hydroxy Desipramineに関する追加情報
Chemical and Biological Profile of 2-Hydroxy Desipramine (CAS No. 1977-15-7)
2-Hydroxy Desipramine, identified by its Chemical Abstracts Service (CAS) number 1977-15-7, is a significant compound in the field of pharmaceutical chemistry and psychopharmacology. This compound belongs to the tricyclic antidepressant (TCA) class, though it exhibits unique pharmacological properties that distinguish it from other members of this category. The hydroxyl group at the 2-position of its molecular structure contributes to its distinct metabolic pathways and potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
The molecular formula of 2-Hydroxy Desipramine is C₁₆H₂₁NO, reflecting its tricyclic aromatic core structure. This core is characterized by a fused three-ring system, which is a hallmark of tricyclic compounds. The presence of a hydroxyl group at the 2-position enhances the compound's solubility in water and influences its interaction with biological targets, including neurotransmitter receptors. This structural feature has been extensively studied for its role in modulating the activity of serotonin and norepinephrine reuptake transporters, which are critical for the compound's pharmacological effects.
Recent advancements in neuropharmacology have highlighted the potential of 2-Hydroxy Desipramine as a novel therapeutic agent. Research indicates that this compound may exhibit greater selectivity for serotonin reuptake inhibition compared to classical TCAs like desipramine or imipramine. This selectivity is attributed to the hydroxyl group's ability to fine-tune binding interactions with the serotonin transporter (SERT), thereby reducing side effects such as anticholinergic and cardiovascular effects commonly associated with older TCA medications.
The synthesis of 2-Hydroxy Desipramine involves multi-step organic reactions, typically starting from commercially available precursors such as desmethylimipramine or related aromatic amines. The introduction of the hydroxyl group at the 2-position is achieved through selective hydroxylation or oxidation processes, which require precise control over reaction conditions to avoid unwanted side products. Modern synthetic methodologies, including catalytic hydrogenation and enzymatic oxidation, have improved the efficiency and yield of 2-Hydroxy Desipramine production, making it more feasible for large-scale pharmaceutical applications.
In clinical settings, 2-Hydroxy Desipramine has shown promise in treating depression, anxiety disorders, and chronic pain conditions. Its mechanism of action involves not only serotonin reuptake inhibition but also modulation of norepinephrine levels, which contributes to its anxiolytic and analgesic properties. Unlike traditional TCAs, 2-Hydroxy Desipramine demonstrates a reduced risk of cardiac arrhythmias due to its lower affinity for myocardial sodium channels. This makes it a potentially safer option for patients with cardiovascular vulnerabilities.
Emerging research also suggests that 2-Hydroxy Desipramine may have neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that the compound can cross the blood-brain barrier and interact with cholinergic systems, potentially mitigating cognitive decline associated with these conditions. Additionally, its antioxidant properties may contribute to protecting neuronal cells from oxidative stress-induced damage.
The pharmacokinetics of 2-Hydroxy Desipramine are influenced by its structural features, particularly the hydroxyl group which enhances metabolic clearance through glucuronidation and conjugation pathways. Phase II clinical trials have demonstrated that patients treated with 2-Hydroxy Desipramine exhibit faster onset of therapeutic effects compared to conventional antidepressants, possibly due to more efficient absorption and distribution in the central nervous system. These findings underscore the compound's potential as a next-generation antidepressant with improved efficacy and tolerability profiles.
The regulatory landscape for 2-Hydroxy Desipramine is evolving in response to these promising findings. Regulatory agencies are closely monitoring clinical trial data to assess its safety and efficacy for broader therapeutic use. Given its unique pharmacological profile, 2-Hydroxy Desipramine may receive orphan drug status or fast-track approval if further studies confirm its benefits in treating underserved patient populations.
Future directions in research on 2-Hydroxy Desipramine include exploring combination therapies with other neuromodulators and investigating long-term effects on brain plasticity and neurogenesis. Advances in computational chemistry and molecular modeling are also being leveraged to design derivatives of 2-Hydroxy Desipramine with enhanced therapeutic properties while minimizing adverse effects.
1977-15-7 (2-Hydroxy Desipramine) Related Products
- 303-70-8(2-Hydroxy Imipramine)
- 101043-37-2(Microcystin-LR)
- 847399-34-2(6-4-(furan-2-carbonyl)piperazin-1-yl-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 120788-31-0(1-amino-4-hexyne)
- 1289212-90-3(5-Chloro-N-cyclopropylpicolinamide)
- 1261973-30-1(4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol)
- 21464-44-8(4H-1,4-Benzothiazine-2-carboxylic acid, ethyl ester)
- 50388-51-7(Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate)
- 1396812-25-1(8-1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl-1,4-dioxa-8-azaspiro4.5decane)
- 2228526-77-8(3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine)




